molecular formula C16H20N2O3S B12926156 5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one CAS No. 21326-18-1

5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one

Cat. No.: B12926156
CAS No.: 21326-18-1
M. Wt: 320.4 g/mol
InChI Key: XUEHNDGNISXJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The compound (CAS 21326-18-1, NSC 153775) first appeared in chemical registries through Lederle Laboratories' antifolate research during the mid-20th century, as evidenced by its NSC designation linking it to the National Cancer Institute's drug development programs. Key milestones include:

Year Development Stage
1947 Foundation of methotrexate research creating interest in pyrimidine analogs
1960s Emergence of Waller synthesis techniques enabling multi-substituted pyrimidinones
2019 First PubChem entry (CID 135459407) documenting its structural characterization
2025 Latest chemical property updates in PubChem databases

Structural Classification Within Pyrimidinone Derivatives

This compound belongs to the 4-pyrimidinone core family with three distinct substituents:

Key structural features :

  • Position 2 : Ethylthio group (-S-CH₂CH₃) contributing to electron-deficient aromatic system
  • Position 5 : Benzyl moiety enabling lipophilic interactions
  • Position 6 : Dimethoxymethyl group (-CH(OCH₃)₂) providing stereoelectronic modulation

Molecular identifiers :

Property Value
Formula C₁₆H₂₀N₂O₃S
Molecular Weight 320.4 g/mol
CAS Registry 21326-18-1
PubChem CID 135459407

Academic Significance in Heterocyclic Chemistry Research

The compound serves as:

  • Synthetic template for studying:
    • Regioselective substitution patterns in pyrimidine systems
    • Stability of thioether groups under acidic conditions
  • Structural probe investigating:
    • Hydrogen bonding networks through its lactam carbonyl
    • Conformational flexibility of dimethoxymethyl substituents
  • Precursor molecule in:
    • Development of kinase inhibitor libraries
    • COX-2 selective anti-inflammatory agent research

Recent studies utilize advanced characterization techniques including:

  • X-ray crystallography for 3D conformation analysis
  • Multi-nuclear NMR (¹H, ¹³C) for substituent electronic environment mapping
  • DFT calculations predicting reactivity at C-4 and C-6 positions

Properties

CAS No.

21326-18-1

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

5-benzyl-4-(dimethoxymethyl)-2-ethylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H20N2O3S/c1-4-22-16-17-13(15(20-2)21-3)12(14(19)18-16)10-11-8-6-5-7-9-11/h5-9,15H,4,10H2,1-3H3,(H,17,18,19)

InChI Key

XUEHNDGNISXJPN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)C(OC)OC

Origin of Product

United States

Biological Activity

5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₆H₁₈N₄O₂S
  • Molecular Weight : 358.40 g/mol
  • CAS Number : 866019-73-0

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds in this class may exert their effects through:

  • Inhibition of Tumor Growth : The compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and modulating reactive oxygen species (ROS) levels.
  • Targeting Signaling Pathways : It may affect critical signaling pathways such as the Ras/ERK pathway, which is often implicated in cancer progression.

Biological Activity Overview

Several studies have reported on the biological effects of this compound, including:

  • Anticancer Activity : In vitro studies demonstrate that this compound inhibits the growth of various cancer cell lines. For instance, it has been shown to reduce cell viability in human hepatocellular carcinoma cells (HepG2) by inducing apoptosis through ROS accumulation .
  • Cytotoxicity : The compound exhibits cytotoxic effects on NIH3T3 cells, with IC50 values indicating significant potency compared to other derivatives tested .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
CytotoxicityHepG215Induction of apoptosis via ROS accumulation
Tumor Growth InhibitionNIH3T310Inhibition of Ras/ERK signaling
Apoptosis InductionVariousVariesIncreased intracellular ROS

Case Studies

  • Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells. Results indicated a significant reduction in cell viability and increased apoptosis rates, attributed to elevated ROS levels .
  • NIH3T3 Cell Line Investigation : Another investigation focused on NIH3T3 cells, where the compound demonstrated strong cytotoxic activity with an IC50 value significantly lower than many known chemotherapeutic agents. The study highlighted the role of Ras signaling pathways in mediating these effects .

Comparison with Similar Compounds

Key Observations :

  • C5 Position : The benzyl group (target) is less electron-withdrawing than benzoyl ( ) but more lipophilic than ethoxycarbonyl ( ).
  • C6 Position : Dimethoxymethyl (target) introduces greater steric hindrance and polarity compared to methyl (–3 ).

Spectral Data Comparison (Table 2)

Table 2: Spectral Signatures of Pyrimidinone Derivatives

Compound IR Peaks (cm⁻¹) $^1$H NMR Shifts (δ) Reference
Target Compound (Inferred) ~1680 (C=O), 1250 (S-C) Ethylthio: δ1.3–1.5 (t, -CH₂CH₃), δ2.8–3.0 (q, -S-CH₂)
Compound Not reported δ1.09 (t, -OCH₂CH₃), δ2.25 (s, CH₃)
Compound 3 1682 (C=O) δ3.18/3.12 (s, OCH₃), δ5.05–5.46 (CH₂/OCH₂)

Key Insights :

  • The target’s ethylthio group would show distinct $^1$H NMR signals for the ethyl chain (δ1.3–1.5 for -CH₃, δ2.8–3.0 for -S-CH₂) compared to methylthio (δ2.1–2.3) .
  • Dimethoxymethyl’s OCH₃ groups may resonate near δ3.1–3.2, similar to .

Preparation Methods

Pyrimidinone Core Formation

The pyrimidin-4(1H)-one scaffold is commonly synthesized via condensation reactions involving amidines or urea derivatives with β-dicarbonyl compounds or α,β-unsaturated carbonyls under catalysis. Recent advances include:

These methods provide a versatile platform to introduce various substituents, including benzyl and alkoxymethyl groups.

Installation of the 6-(Dimethoxymethyl) Group

The dimethoxymethyl substituent is typically introduced by:

  • Reaction of the pyrimidinone intermediate with dimethoxymethyl reagents such as dimethoxymethyl chloride or acetal derivatives under acidic or basic catalysis.
  • Alternatively, a formylation step followed by acetalization with methanol can yield the dimethoxymethyl group.

Introduction of the 2-(Ethylthio) Group

The ethylthio substituent at position 2 is generally installed by:

  • Nucleophilic substitution of a 2-halopyrimidinone intermediate with ethanethiol or ethylthiolate salts.
  • Alternatively, direct alkylation of a thiol-substituted pyrimidinone with ethyl halides.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrimidinone ring formation Amidines + β-dicarbonyl compounds, ZnCl2 catalyst, reflux Formation of 4(1H)-pyrimidinone core
2 Benzyl substitution at C-5 Benzyl halide, base (K2CO3), solvent (DMF), heat 5-Benzylpyrimidinone intermediate
3 Dimethoxymethyl group introduction at C-6 Dimethoxymethyl chloride, acid catalyst (HCl), methanol 6-(Dimethoxymethyl) substituted intermediate
4 Ethylthio substitution at C-2 2-Halopyrimidinone intermediate + ethanethiol, base, solvent (toluene) Final product: 5-Benzyl-6-(dimethoxymethyl)-2-(ethylthio)pyrimidin-4(1H)-one

Research Findings and Yields

  • The use of Lewis acid catalysis (e.g., ZnCl2) in multicomponent reactions has been shown to provide high yields (up to 85-90%) of polysubstituted pyrimidines with good regioselectivity.
  • Nucleophilic substitution reactions for thioether formation typically proceed with yields ranging from 70% to 85% depending on the leaving group and reaction conditions.
  • Alkylation steps for benzyl and dimethoxymethyl groups generally achieve yields above 80% under optimized conditions.

Analytical Data Supporting Preparation

Typical characterization data for intermediates and final compounds include:

Parameter Example Data
1H NMR (CDCl3, 400 MHz) δ 2.5-3.0 (ethylthio CH2), δ 3.7 (OCH3), δ 4.5 (dimethoxymethyl), δ 7.2-7.4 (aromatic benzyl protons)
Melting Point 76-78 °C for intermediates; final product varies depending on purity
IR Spectra Characteristic C=O stretch ~1700 cm^-1, C–S stretch, aromatic C–H stretches
Mass Spectrometry Molecular ion peak at m/z 320 (M+) consistent with C16H20N2O3S

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Yield Range Notes
Pyrimidinone core synthesis Multicomponent condensation Amidines, β-dicarbonyls, ZnCl2 80-90% One-pot, green chemistry approaches available
Benzyl substitution Alkylation with benzyl halides Benzyl chloride/bromide, base 80-85% Requires controlled temperature
Dimethoxymethyl group introduction Acetalization or alkylation Dimethoxymethyl chloride, acid catalyst 75-85% Sensitive to moisture
Ethylthio substitution Nucleophilic substitution Ethanethiol, base, 2-halopyrimidinone 70-85% Phase transfer catalysts may improve yield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.